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Compound of Interest

Compound Name: DSM502

Cat. No.: B10821659

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiplasmodial activity of DSM502, a

novel dihydroorotate dehydrogenase (DHODH) inhibitor, against the malaria parasite

Plasmodium falciparum. The performance of DSM502 is compared with established

antimalarial drugs, supported by experimental data and detailed methodologies to facilitate

independent verification and further research.

Comparative Analysis of Inhibitory Concentrations
The inhibitory potential of DSM502 and a panel of standard antimalarial agents has been

evaluated against various strains of Plasmodium falciparum, including both drug-sensitive and

drug-resistant lines. The half-maximal inhibitory concentration (IC50) and effective

concentration (EC50) values, which represent the concentration of a drug required to inhibit

50% of parasite growth, are summarized in the table below.

DSM502 demonstrates potent activity against the drug-sensitive 3D7 strain of P. falciparum,

with an EC50 value of 14 nM.[1] It specifically targets the parasite's dihydroorotate

dehydrogenase (PfDHODH) enzyme with an IC50 of 20 nM.[1] While specific data for DSM502
against drug-resistant strains such as Dd2 and W2 are not readily available in the reviewed
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literature, its close analog, DSM265, another selective PfDHODH inhibitor, has shown

consistent potency across both drug-sensitive and multidrug-resistant P. falciparum strains.

DSM265 maintained low nanomolar EC50 values (ranging from 1-4 ng/mL) against a panel of

nine strains, including those resistant to chloroquine and pyrimethamine. This suggests that the

mechanism of action of DHODH inhibitors is distinct from that of many current antimalarials and

may not be affected by existing resistance mechanisms.

Compound
Target/Mechan
ism

P. falciparum
Strain

IC50 / EC50
(nM)

Reference

DSM502

Dihydroorotate

Dehydrogenase

(DHODH)

Inhibitor

3D7 (cell-based) 14 (EC50) [1]

PfDHODH

(enzyme-based)
N/A 20 (IC50) [1]

DSM265

Dihydroorotate

Dehydrogenase

(DHODH)

Inhibitor

3D7 4.3 (EC50) [2]

Dd2 (multidrug-

resistant)

Equally effective

as against

sensitive strains

[1]

Chloroquine
Heme

detoxification
3D7 (sensitive) ~15 [3]

Dd2 (resistant) >100 [4]

Artesunate
Endoperoxide

activation
3D7 ~1.0-2.3 [5]

Dd2 ~3.2-7.6 [6]

Mefloquine Unknown W2 (resistant) ~27

Atovaquone
Cytochrome bc1

complex
3D7 ~0.4 ng/mL
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Experimental Protocols
The determination of the in vitro antiplasmodial activity of compounds like DSM502 typically

involves standardized assays that measure parasite growth inhibition. Below are detailed

methodologies for two commonly used assays.

SYBR Green I-Based Fluorescence Assay
This assay relies on the intercalation of the SYBR Green I dye into the DNA of the malaria

parasite. The resulting fluorescence is proportional to the amount of parasitic DNA, thus

indicating parasite growth.

Materials:

P. falciparum culture (synchronized to the ring stage)

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin,

and Albumax II)

Test compounds (e.g., DSM502) and control drugs, serially diluted

96-well black microplates

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08%

Triton X-100) with SYBR Green I dye

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test and control compounds in complete culture medium in a

96-well plate.

Add synchronized ring-stage P. falciparum culture to each well to achieve a final parasitemia

of ~0.5% and a hematocrit of 2.5%.

Include parasite-free red blood cells as a negative control and parasites with no drug as a

positive control.
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Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2)

incubator at 37°C.

After incubation, add SYBR Green I lysis buffer to each well.

Incubate the plates in the dark at room temperature for 1-2 hours.

Measure the fluorescence intensity using a plate reader with excitation and emission

wavelengths of approximately 485 nm and 530 nm, respectively.

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth

inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal

dose-response curve.

[3H]-Hypoxanthine Incorporation Assay
This method is considered a gold standard for assessing parasite viability. It measures the

incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA

during replication.

Materials:

P. falciparum culture (synchronized to the ring stage)

Complete culture medium (as above, but hypoxanthine-free for the assay)

Test compounds and control drugs, serially diluted

[3H]-hypoxanthine

96-well microplates

Cell harvester

Scintillation fluid and counter

Procedure:

Dispense serial dilutions of the test and control compounds into a 96-well plate.
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Add synchronized ring-stage P. falciparum culture in hypoxanthine-free medium to each well

(final parasitemia ~0.5%, hematocrit ~2.5%).

Incubate the plates for 24 hours under the same conditions as the SYBR Green I assay.

Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

Harvest the contents of each well onto a filter mat using a cell harvester.

Wash the filter mat to remove unincorporated [3H]-hypoxanthine.

Dry the filter mat and add scintillation fluid.

Measure the radioactivity in each spot using a scintillation counter.

Determine the IC50 value as described for the SYBR Green I assay.

Visualizations
Signaling Pathway of DHODH Inhibition
The following diagram illustrates the mechanism of action of DSM502. By inhibiting the

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), DSM502 blocks the de

novo pyrimidine biosynthesis pathway, which is essential for the parasite's DNA and RNA

synthesis and, consequently, its survival. The parasite lacks pyrimidine salvage pathways,

making it entirely dependent on this de novo synthesis.
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Caption: Mechanism of DSM502 action on the parasite's pyrimidine synthesis pathway.

Experimental Workflow for IC50 Determination
The diagram below outlines the general workflow for determining the half-maximal inhibitory

concentration (IC50) of an antimalarial compound using an in vitro assay.
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Caption: General workflow for determining the IC50 of an antimalarial compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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